molecular formula C9H8N2O B103595 3-Phenyl-1H-pyrazol-5-ol CAS No. 27412-71-1

3-Phenyl-1H-pyrazol-5-ol

Cat. No.: B103595
CAS No.: 27412-71-1
M. Wt: 160.17 g/mol
InChI Key: YLHCQNBWOZXHIR-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazol-5-ol is a heterocyclic compound characterized by a pyrazole ring substituted with a phenyl group at position 3 and a hydroxyl group at position 3. This structure enables diverse reactivity, making it a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials. The compound exhibits tautomerism, existing in equilibrium between the keto (5-ol) and enol (5-one) forms, which influences its chemical behavior and applications .

Synthesis typically involves Claisen-Schmidt condensation between 1-phenyl-1H-pyrazol-3-ol and substituted aldehydes under basic conditions, yielding derivatives with varying substituents at position 4 . Crystallographic studies (e.g., monoclinic space group P21/n) reveal planar pyrazole and phenyl rings with dihedral angles of ~20° between substituents, stabilizing the structure via intramolecular hydrogen bonds and π-π interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction typically occurs under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes involved in cell proliferation and survival. The compound can also modulate signaling pathways related to inflammation and pain, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparison of Pyrazol-5-ol Derivatives

Compound Substituents Molecular Formula Key Properties/Applications References
3-Phenyl-1H-pyrazol-5-ol Phenyl (C6H5), -OH C9H8N2O Tautomerism; intermediate for heterocycles
3-Methyl-1-phenyl-1H-pyrazol-5-ol Methyl (CH3), -OH C10H10N2O Higher lipophilicity (LogP: 1.82); antimicrobial agent
3-Chloro-1-phenyl-1H-pyrazol-5-ol Chloro (Cl), -OH C9H7ClN2O Enhanced electrophilicity; agrochemical precursor
3-Trifluoromethyl-1-methyl-1H-pyrazol-5-ol CF3, -OH C5H6F3N2O High thermal stability; herbicide intermediate
3-Morpholino-1-phenyl-1H-pyrazol-5-one Morpholino (C4H8NO), =O C13H15N3O2 Soluble in polar solvents; kinase inhibitor

Methyl Substituent (3-Methyl-1-phenyl-1H-pyrazol-5-ol)

The methyl group increases lipophilicity (LogP: 1.82 vs. 1.31 for the parent compound), enhancing membrane permeability in bioactive derivatives. This compound serves as a precursor for antimicrobial azo dyes and coordination complexes .

Chloro Substituent (3-Chloro-1-phenyl-1H-pyrazol-5-ol)

Chlorination at position 3 enhances electrophilicity, facilitating nucleophilic aromatic substitution. This derivative is utilized in agrochemicals, such as fungicides, due to its stability under environmental conditions .

Trifluoromethyl Substituent (3-Trifluoromethyl Derivatives)

The electron-withdrawing CF3 group increases acidity of the hydroxyl group (pKa ~6.5), favoring enol tautomer formation. This property is exploited in herbicides like pyroxasulfone, where the compound disrupts lipid biosynthesis .

Morpholino Substituent (3-Morpholino-1-phenyl-1H-pyrazol-5-one)

The morpholino ring enhances solubility in polar solvents (e.g., DMSO, ethanol) and imparts kinase inhibitory activity, making it valuable in cancer drug discovery .

Tautomerism and Stability

This compound exists in keto-enol equilibrium, while substituents like CF3 or Cl shift the balance. For example, the enol form dominates in trifluoromethyl derivatives, enabling chelation with metal ions for catalytic applications .

Antimicrobial Activity

Azo derivatives of this compound (e.g., 7a–h in Table 2 of ) exhibit broad-spectrum antimicrobial activity. Methyl and ethyl substituents improve efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) compared to unsubstituted analogs .

Structural Insights from Crystallography

Crystal structures of derivatives (e.g., 1-(4-chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol) reveal non-planar conformations, with dihedral angles up to 37.9° between the pyrazole and aromatic substituents. These distortions influence packing efficiency and melting points (e.g., 153 K stability in ) .

Biological Activity

3-Phenyl-1H-pyrazol-5-ol, a member of the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its five-membered ring structure containing two nitrogen atoms and a hydroxyl group at the 5-position. The molecular formula is C9H8N2OC_9H_8N_2O. The presence of the phenyl group enhances its lipophilicity, which is crucial for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of this compound displayed potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes.

CompoundIC50 (µg/mL)COX Selectivity Index
This compound71.11High
Diclofenac54.65Reference

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. The selectivity index suggests that these compounds can preferentially inhibit COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

2. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .

3. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)12.5

The results indicate that this compound exhibits promising anticancer activity, warranting further investigation into its mechanisms of action and potential clinical applications .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The hydroxyl group allows for hydrogen bonding with active sites on enzymes like COX, leading to inhibition and reduced inflammatory responses.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways involved in apoptosis and proliferation, particularly in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vivo Anti-inflammatory Study : A carrageenan-induced rat paw edema model demonstrated a significant reduction in swelling when treated with this compound compared to controls, indicating strong anti-inflammatory effects.
  • Antimicrobial Efficacy : Clinical isolates tested against this compound showed susceptibility patterns similar to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Phenyl-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters or hydrazines with substituted phenyl groups. For example, hydrazine derivatives react with diketones under acidic or basic conditions to form the pyrazole core. Ethanol or acetic acid solvents at 80–100°C are common, with yields ranging from 50–75% depending on substituent steric effects . Optimization requires monitoring pH, temperature, and stoichiometric ratios of precursors using TLC or HPLC.

Q. How can spectral techniques (IR, NMR) distinguish this compound from its tautomers or analogs?

  • Methodological Answer :

  • IR : The hydroxyl (-OH) stretch appears as a broad peak near 3200–3400 cm⁻¹, while the pyrazole C=N stretch is observed at ~1600 cm⁻¹.
  • ¹H NMR : The -OH proton resonates as a singlet at δ 10–12 ppm. Aromatic protons (phenyl group) appear as multiplets at δ 7.2–7.8 ppm, and pyrazole protons show splitting patterns at δ 6.0–6.5 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) of tautomeric forms (e.g., keto-enol) can be differentiated by peaks at δ 170–180 ppm (enol) vs. δ 160–165 ppm (keto) .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Ethanol-water (7:3 v/v) or ethyl acetate-hexane mixtures are effective. Recrystallization at 4°C for 12–24 hours yields needle-like crystals with >95% purity. Polar protic solvents enhance hydrogen bonding, stabilizing the enol form .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the biological activity of this compound derivatives?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position to enhance antibacterial activity by increasing lipophilicity and membrane penetration. For example, 5-(4-chlorophenyl) analogs show 2–4× higher MIC values against S. aureus compared to unsubstituted derivatives . Use QSAR models to correlate Hammett constants (σ) with bioactivity .

Q. What crystallographic techniques resolve hydrogen-bonding networks in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular O-H···N hydrogen bonds between the hydroxyl group and pyrazole N atoms, forming dimeric structures. For 4-methyl-5-phenyl analogs, C–H···π interactions stabilize the lattice, with bond lengths of 2.8–3.2 Å . Use SHELX or Olex2 for refinement, ensuring R-factor < 0.05 .

Q. How to address contradictory data in the literature regarding the tautomeric equilibrium of this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and temperature. In DMSO-d₆, the enol form dominates (90% by NMR), while non-polar solvents (CDCl₃) favor the keto form. Use variable-temperature NMR (VT-NMR) to track equilibrium shifts: at 60°C, the enol population decreases by 15–20% .

Q. What strategies optimize regioselectivity in the synthesis of this compound analogs?

  • Methodological Answer :

  • Steric control : Bulky substituents on the phenyl ring direct hydrazine addition to the less hindered position.
  • Electronic control : Electron-deficient aryl groups favor nucleophilic attack at the β-carbon of diketones.
  • Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and regioselectivity trends .

Q. How do computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The hydroxyl oxygen (f⁻ = 0.15) and pyrazole N2 (f⁺ = 0.12) are reactive centers.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability; aqueous environments reduce half-life by 30% due to hydrolytic cleavage .

Properties

IUPAC Name

5-phenyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHCQNBWOZXHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344154
Record name 5-Phenyl-2H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27412-71-1
Record name 5-Phenyl-2H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A vigorously stirred solution of ethyl benzoylacetate (30 g 150 mmol), of 5% aqueous sodium hydroxide (312 mL), and hydrazine hydrate (14.6 mL 468 mmol) was heated to 75° C. for sixteen hours. The resultant precipitate was filtered, washed with water and dried and gave 5-Phenyl-1,2-dihydro-pyrazol-3-one (20.3) in 81% yield as a white solid. C9H8N2O: 1H NMR (d6-DMSO): δ 7.62 (d, 2H, J=7.0 Hz), 7.36 (t, 2H, J=7.0 Hz), 7.26 (t, 1H, J=7.0 Hz), 5.85 (s, 1H) ppm.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
312 mL
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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